REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[C:10]([C:11]([NH2:13])=[O:12])=[C:9]([N+:14]([O-])=O)[C:8]([CH2:17][CH3:18])=[N:7]1)[CH3:2].[H][H]>[Pt].C(OC(C)C)(=O)C>[NH2:14][C:9]1[C:8]([CH2:17][CH3:18])=[N:7][N:6]([CH2:5][CH2:4][O:3][CH2:1][CH3:2])[C:10]=1[C:11]([NH2:13])=[O:12]
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
C(C)OCCN1N=C(C(=C1C(=O)N)[N+](=O)[O-])CC
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was then filtered through celite
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Type
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WASH
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Details
|
the celite was rinsed with acetonitrile
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The material eventually crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1C(=O)N)CCOCC)CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |